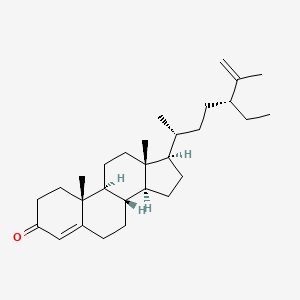

Stigmasta-4,25-dien-3-one

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Stigmasta-4,25-dien-3-one is a naturally occurring steroidal compound found in various plant sources. It belongs to the class of phytosterols, which are plant-derived sterols structurally similar to cholesterol. This compound has garnered interest due to its potential biological activities and applications in various fields, including medicine and industry.

准备方法

Synthetic Routes and Reaction Conditions: Stigmasta-4,25-dien-3-one can be synthesized through the oxidation of stigmasterol, a common phytosterol. The oxidation process typically involves reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4). For instance, the oxidation of stigmasterol with PCC yields this compound as one of the products .

Industrial Production:生物活性

Stigmasta-4,25-dien-3-one is a naturally occurring steroidal compound belonging to the class of phytosterols. This compound has attracted significant attention due to its diverse biological activities, particularly in the fields of medicine and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Overview of this compound

Chemical Structure and Properties

- Molecular Formula: C29H46O

- Molecular Weight: 410.7 g/mol

- CAS Number: 848669-08-9

This compound is structurally similar to cholesterol and is found in various plant sources, including Porcelia macrocarpa and Clerodendrum paniculatum .

Biological Activities

1. Antitubercular Activity

this compound has been identified as an effective antitubercular agent. Its mechanism involves inhibiting the growth of Mycobacterium tuberculosis, making it a potential candidate for tuberculosis treatment .

2. Cytotoxicity Against Tumor Cells

This compound exhibits significant cytotoxic effects against the human HT1080 fibrosarcoma cell line. The cytotoxicity is attributed to its ability to induce apoptosis in cancer cells through various biochemical pathways .

3. Anti-inflammatory Properties

Research indicates that this compound can modulate inflammatory responses, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets:

- Cell Proliferation Inhibition: The compound inhibits key signaling pathways involved in cell proliferation and survival, particularly in cancer cells.

- Apoptosis Induction: It promotes programmed cell death in tumor cells via intrinsic apoptotic pathways.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antitubercular | Inhibits growth of Mycobacterium tuberculosis | |

| Cytotoxicity | Induces apoptosis in HT1080 tumor cells | |

| Anti-inflammatory | Modulates inflammatory responses |

Case Study: Cytotoxic Effects on HT1080 Cells

In a study examining the cytotoxic effects of this compound on HT1080 cells, researchers observed a dose-dependent reduction in cell viability. The compound's ability to trigger apoptosis was confirmed through flow cytometry and caspase activity assays. These findings suggest that this compound may serve as a lead compound for developing new cancer therapeutics .

Additional Research Insights

Further investigations have revealed that this compound possesses antioxidant properties that may contribute to its anti-inflammatory effects. This dual action enhances its potential utility in treating various diseases linked to oxidative stress and inflammation .

属性

IUPAC Name |

(8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylhept-6-en-2-yl]-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H46O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h18,20-21,24-27H,2,7-17H2,1,3-6H3/t20-,21-,24+,25-,26+,27+,28+,29-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUJSEAGAJKMVBJ-XJZKHKOHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CCC(C)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)C(=C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)C(=C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H46O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: Where has Stigmasta-4,25-dien-3-one been found in nature?

A1: this compound has been isolated from the branches of the Porcelia macrocarpa plant []. It has also been identified as a constituent of Clerodendrum paniculatum [].

Q2: Is this compound a novel compound?

A2: While this compound itself is not a newly discovered compound, a closely related compound, (22E)-Stigmasta-4,22,25-trien-3-one, found alongside this compound in Porcelia macrocarpa, is reported as a new steroid [].

Q3: What techniques were used to identify this compound in these plants?

A3: The researchers utilized a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to elucidate the structure of this compound []. They compared the data obtained with existing literature on similar compounds to confirm its identity.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。